methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate
Description
Methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate is a structurally complex small molecule characterized by:
- Stereochemistry: Multiple chiral centers, including (2S,4R) in the pyrrolidine ring and (2S) in the acylated side chain, which are critical for conformational stability and biological interactions.
- Functional Groups: A 4-hydroxypyrrolidine core with a methyl ester at position 2. A (1-fluorocyclopropyl)formamido group attached to a 3,3-dimethylbutanoyl chain.
- Physicochemical Properties: The fluorinated cyclopropane and hydroxyl group enhance polarity, while the dimethylbutanoyl moiety contributes to lipophilicity.
Properties
Molecular Formula |
C16H25FN2O5 |
|---|---|
Molecular Weight |
344.38 g/mol |
IUPAC Name |
methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H25FN2O5/c1-15(2,3)11(18-14(23)16(17)5-6-16)12(21)19-8-9(20)7-10(19)13(22)24-4/h9-11,20H,5-8H2,1-4H3,(H,18,23)/t9-,10+,11-/m1/s1 |
InChI Key |
SVYCJXFZYPSWRY-OUAUKWLOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O)NC(=O)C2(CC2)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)C2(CC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the fluorocyclopropyl group, the coupling of the formamido group, and the construction of the pyrrolidine ring. Common reagents used in these steps may include fluorinating agents, amide coupling reagents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The formamido group can be reduced to an amine.
Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the formamido group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Examples from European patent applications () highlight key structural variations:
Key Observations :
NMR-Based Structural Insights ()
Comparative NMR analysis of related compounds (e.g., Rapa, compounds 1 and 7) reveals:
- Regions of Variance : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between analogs, correlating with substituent changes.
- Implications: Substituents in these regions directly alter the chemical environment, affecting hydrogen bonding and steric interactions . The target compound’s fluorocyclopropyl group likely induces distinct shifts in region A, distinguishing it from non-fluorinated analogs.
Physicochemical and Pharmacokinetic Comparisons
Data from (methyl (2S,4S)-4-(3-fluorophenoxy)pyrrolidine-2-carboxylate) provide a benchmark:
Implications :
Research Findings and Implications
Substituent-Driven Activity : Modifications in the acyl chain (e.g., fluorocyclopropyl vs. benzamido) significantly alter electronic and steric profiles, which can be exploited for optimizing selectivity .
Lumping Strategy Limitations: While compounds with similar backbones (e.g., pyrrolidine cores) may share properties, NMR data () demonstrate that minor substituent changes can drastically shift chemical environments, invalidating oversimplified grouping .
Biological Relevance : Patent compounds with thiazole/imidazole substituents () likely target enzymes or receptors requiring heterocyclic interactions, whereas the fluorocyclopropyl group in the target compound may enhance metabolic stability via reduced cytochrome P450 interactions.
Biological Activity
Methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate, often referred to as VH032, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H33FN4O4S
- Molecular Weight : 516.628 g/mol
- CAS Number : 2306193-99-5
- SMILES Notation : C1CC1(F)C(=O)NC(C(C)(C)C)C(=O)N2CC(O)CC2C(=O)NCc3ccc(cc3)c4scnc4C
This compound exhibits its biological activity primarily through modulation of specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : It interacts with various receptors, influencing signaling cascades that can affect cell proliferation and apoptosis.
- Targeted Protein Degradation : Recent studies indicate that VH032 can serve as a ligand in PROTAC (Proteolysis Targeting Chimeras), promoting the degradation of specific proteins associated with disease states.
Anticancer Properties
Research has indicated that this compound possesses anticancer properties:
- Cell Line Studies : In vitro studies demonstrate that VH032 significantly reduces cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Apoptosis induction |
| MCF7 (Breast Cancer) | 7.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Neuroprotective Effects
Emerging evidence suggests the compound may have neuroprotective effects:
- Mechanistic Insights : VH032 has been shown to decrease oxidative stress markers and enhance neuronal survival in models of neurodegeneration.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Cytokine Modulation : Studies reveal that VH032 can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on murine models demonstrated that administration of VH032 resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to penetrate tumor tissues effectively and exert localized effects.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a recent investigation involving transgenic mice models for Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
